molecular formula C21H19N3O4 B13819379 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-, cis- CAS No. 98532-72-0

1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-, cis-

Cat. No.: B13819379
CAS No.: 98532-72-0
M. Wt: 377.4 g/mol
InChI Key: KFXMFRPCEMAZEC-WIYYLYMNSA-N
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Description

1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-, cis- is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a triazole ring fused with a benzofuran and a dioxolane moiety, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-, cis- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the benzofuran and dioxolane groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-, cis- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-, cis- involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A simpler triazole compound with various applications.

    Benzofuran derivatives: Compounds containing the benzofuran moiety, known for their biological activities.

    Dioxolane derivatives: Molecules featuring the dioxolane ring, used in various chemical and industrial applications.

Uniqueness

1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-, cis- is unique due to its combination of the triazole, benzofuran, and dioxolane moieties. This unique structure may confer specific properties and activities that are not observed in simpler or less complex compounds.

Properties

CAS No.

98532-72-0

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

1-[[(2R,4R)-2-(1-benzofuran-2-yl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C21H19N3O4/c1-2-7-17(8-3-1)25-11-18-12-26-21(28-18,13-24-15-22-14-23-24)20-10-16-6-4-5-9-19(16)27-20/h1-10,14-15,18H,11-13H2/t18-,21-/m1/s1

InChI Key

KFXMFRPCEMAZEC-WIYYLYMNSA-N

Isomeric SMILES

C1[C@H](O[C@](O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)COC5=CC=CC=C5

Canonical SMILES

C1C(OC(O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)COC5=CC=CC=C5

Origin of Product

United States

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